![molecular formula C15H14ClNO5S B2710443 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 325810-90-0](/img/structure/B2710443.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and chemical stability .Scientific Research Applications
Chlorinating Agent in Organic Synthesis
N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating agent, efficiently utilized in the chlorination of a wide range of organic compounds including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines. This reagent offers an economical and high-yielding method for obtaining chlorinated products, demonstrating its valuable application in organic synthesis (Xiao-Qiu Pu et al., 2016).
Photodynamic Therapy for Cancer Treatment
Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has highlighted their remarkable potential in photodynamic therapy for cancer treatment. These derivatives exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective Type II photosensitizers (M. Pişkin et al., 2020).
Antifungal and Anti-HIV Activity
A series of novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety has been synthesized, showing promising in vitro antifungal and anti-HIV activities. This highlights the compound's potential use in developing new therapeutic agents for treating fungal infections and HIV (M. Zareef et al., 2007).
Antitumor Applications
Studies have revealed that certain sulfonamide-focused compounds, including derivatives of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide, act as potent antitumor agents by inhibiting cell cycle progression in cancer cell lines. These findings underscore the potential of these compounds in cancer therapy (T. Owa et al., 2002).
Cognitive Enhancing Properties
SB-399885, a derivative of benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound significantly reverses age-dependent deficits in spatial learning, offering potential for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYAHFBRRMXRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide |
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